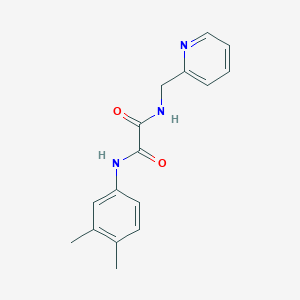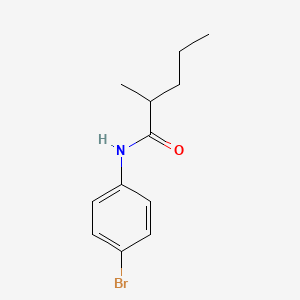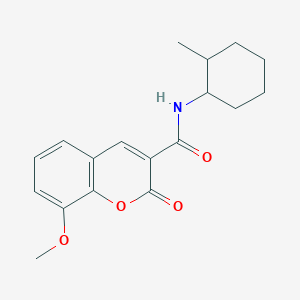
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as DPA-714, is a small molecule that has been extensively studied in the field of neuroscience. It belongs to the family of translocator protein (TSPO) ligands and is used as a radioligand for imaging neuroinflammation in vivo.
Wirkmechanismus
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide binds to TSPO, which is located on the outer mitochondrial membrane of glial cells. TSPO is involved in the transport of cholesterol and porphyrins into the mitochondria, as well as the regulation of apoptosis and inflammation. N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the release of anti-inflammatory cytokines. It also has neuroprotective effects by reducing oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to reduce neuroinflammation in various animal models of neurological disorders. It has also been shown to improve cognitive function and reduce neuronal damage in these models. In addition, N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-tumor and anti-inflammatory effects in vitro. However, the exact biochemical and physiological effects of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its high selectivity for TSPO. It is also relatively easy to synthesize and label with radioisotopes for imaging studies. However, one limitation of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its low brain penetration, which may limit its usefulness in certain applications. In addition, the exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide is still not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of interest is the development of new TSPO ligands with improved brain penetration and selectivity. Another area of interest is the use of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide in combination with other drugs to improve its therapeutic efficacy. Finally, there is a need for further investigation into the exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide and its potential therapeutic applications in various neurological disorders.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the condensation of 2-bromoethylamine hydrobromide with 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then treated with 2-pyridinemethanol to obtain N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide. The yield of this reaction is typically around 50% and the purity can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely used in preclinical and clinical studies to investigate various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is a highly selective ligand for TSPO, which is expressed in microglia, astrocytes, and other immune cells in the brain. TSPO expression is upregulated in response to neuroinflammation, making it a valuable biomarker for imaging neuroinflammation in vivo. N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been labeled with various radioisotopes such as fluorine-18, carbon-11, and iodine-123 for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-7-13(9-12(11)2)19-16(21)15(20)18-10-14-5-3-4-8-17-14/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYYKCVAWFQYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)

![5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-pyridinamine](/img/structure/B5180317.png)
![5-(3-methoxyphenyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B5180326.png)
![[1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5180346.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5180373.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5180384.png)

![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)
